molecular formula C16H18N2O5 B6693154 3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-propan-2-yloxybenzoic acid

3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-propan-2-yloxybenzoic acid

Cat. No.: B6693154
M. Wt: 318.32 g/mol
InChI Key: IGPJVQSKBCFDLB-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-propan-2-yloxybenzoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid core substituted with a propan-2-yloxy group and an amide linkage to a 3,5-dimethyl-1,2-oxazole moiety. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-propan-2-yloxybenzoic acid typically involves multiple steps:

    Formation of the 3,5-Dimethyl-1,2-oxazole-4-carbonyl chloride: This can be achieved by reacting 3,5-dimethyl-1,2-oxazole-4-carboxylic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The resulting 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride is then reacted with 4-propan-2-yloxybenzoic acid in the presence of a base such as triethylamine to form the desired amide linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of corresponding carboxylate derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic system.

    Substitution: The benzoic acid and oxazole moieties can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Carboxylate derivatives.

    Reduction: Saturated heterocyclic compounds.

    Substitution: Various substituted benzoic acid and oxazole derivatives.

Scientific Research Applications

3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-propan-2-yloxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-propan-2-yloxybenzoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-methoxybenzoic acid
  • 3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-ethoxybenzoic acid
  • 3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-butoxybenzoic acid

Uniqueness

3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-propan-2-yloxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The propan-2-yloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-4-propan-2-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-8(2)22-13-6-5-11(16(20)21)7-12(13)17-15(19)14-9(3)18-23-10(14)4/h5-8H,1-4H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPJVQSKBCFDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=C(C=CC(=C2)C(=O)O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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